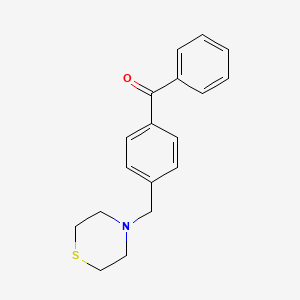

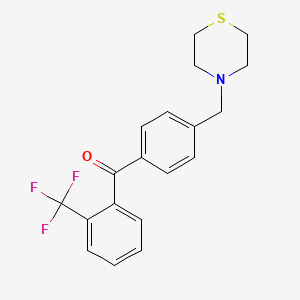

![molecular formula C19H27NO3 B1325669 Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate CAS No. 898793-77-6](/img/structure/B1325669.png)

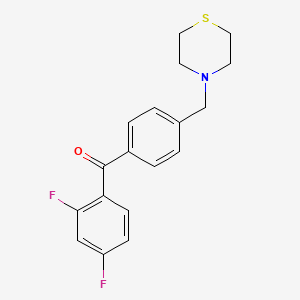

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate is a chemical compound with the molecular formula C19H27NO3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate is represented by the formula C19H27NO3 . The average mass of the molecule is 317.423 Da and the monoisotopic mass is 317.199097 Da .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Technical Synthesis : A novel synthesis method was developed for ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, using acetophenone and diethyl oxalate. This process involves chemo- and enantioselective hydrogenation, which could be relevant for synthesizing related compounds including Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate (Herold et al., 2000).

Cyclization Reactions and Enzymatic Activity : Cyclization reactions using pyrazolopyrimidinyl keto-esters, which are structurally related to Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate, have shown potent effects on increasing the reactivity of cellobiase, indicating potential biochemical applications (Abd & Awas, 2008).

Antibacterial Study of Derivatives : N-substituted derivatives of a compound structurally similar to Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate were synthesized and exhibited moderate to significant antibacterial activity, highlighting potential applications in antimicrobial research (Khalid et al., 2016).

Enantiomeric Resolution Studies : The enantiomeric resolution of compounds structurally similar to Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate was investigated, providing insights into the chiral properties of such compounds, which is crucial for developing pharmaceuticals with specific stereochemistry (Ali et al., 2016).

Spectroscopic Analysis : Spectroscopic studies of compounds akin to Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate, including NMR and UV techniques, offer insights into their molecular structures and electronic properties. This knowledge is vital for understanding the interaction of these compounds with biological targets (Devi et al., 2020).

Insecticide Design : Compounds structurally related to Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate were used as a basis for designing new insecticides with a novel mode of action, indicating potential applications in agricultural and pest control sectors (Cai et al., 2010).

Safety and Hazards

The safety data sheet for Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate provides detailed safety precautions. These include keeping the compound away from heat/sparks/open flames/hot surfaces, avoiding contact with air and water due to possible violent reaction and flash fire, and handling under inert gas while protecting from moisture .

Propiedades

IUPAC Name |

ethyl 5-oxo-5-[3-(piperidin-1-ylmethyl)phenyl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-2-23-19(22)11-7-10-18(21)17-9-6-8-16(14-17)15-20-12-4-3-5-13-20/h6,8-9,14H,2-5,7,10-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXHSPCLPLVJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643174 |

Source

|

| Record name | Ethyl 5-oxo-5-{3-[(piperidin-1-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate | |

CAS RN |

898793-77-6 |

Source

|

| Record name | Ethyl 5-oxo-5-{3-[(piperidin-1-yl)methyl]phenyl}pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

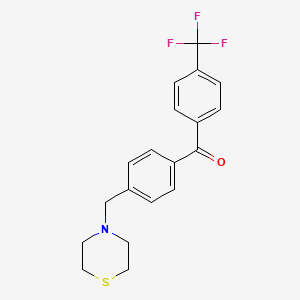

![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)

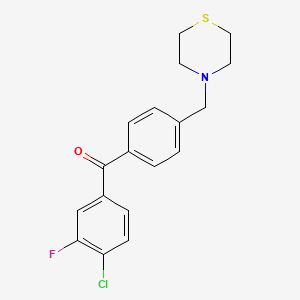

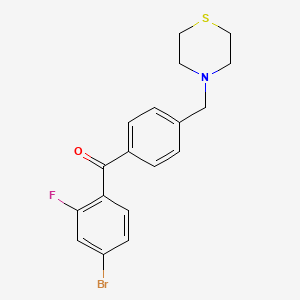

![Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1325607.png)

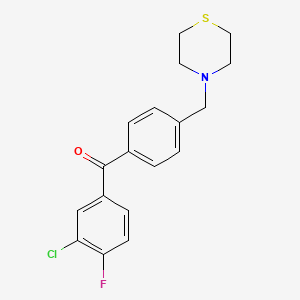

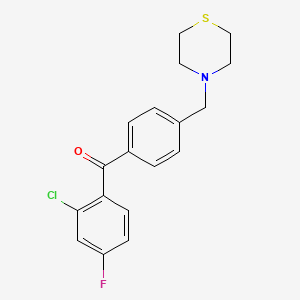

![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)

![Ethyl 8-oxo-8-[4-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1325609.png)